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Compound of Interest

Compound Name: 5'-Chloro-2'-hydroxyacetophenone

Cat. No.: B072141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for 5'-
Chloro-2'-hydroxyacetophenone, a key intermediate in various synthetic pathways. The

document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, outlines generalized experimental protocols for these analytical

techniques, and presents a logical workflow for the spectral analysis of such compounds.

Core Data Presentation
The following tables summarize the available spectral data for 5'-Chloro-2'-
hydroxyacetophenone. Please note that direct access to the full, high-resolution spectra and

detailed peak lists from some databases may require a subscription.

Table 1: General Properties of 5'-Chloro-2'-hydroxyacetophenone
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Property Value Source

Chemical Formula C₈H₇ClO₂
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 170.59 g/mol
--INVALID-LINK--, --INVALID-

LINK--

Melting Point 54-56 °C
--INVALID-LINK--, --INVALID-

LINK--

Boiling Point 126-128 °C at 28 mmHg --INVALID-LINK--

Appearance
White to yellow powder or

crystals
--INVALID-LINK--

CAS Number 1450-74-4 --INVALID-LINK--

Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data of 5'-Chloro-2'-
hydroxyacetophenone

Spectrum Type Data Source Solvent Remarks

¹H NMR SpectraBase Not Specified
Full spectrum and

data require login.

¹³C NMR SpectraBase CDCl₃

Full spectrum and

data require login. A

literature reference is

provided: P. Joseph-

Nathan, M.A. Rogel,

Rev. Soc. Quim. Mex.

18, 265 (1974).[1]

Table 3: Infrared (IR) Spectral Data of 5'-Chloro-2'-hydroxyacetophenone
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Spectrum Type Data Source Technique Remarks

FTIR SpectraBase Melt

Full spectrum

available from Aldrich,

requires login.[2]

IR Spectrum NIST WebBook Not Specified Data available.

Table 4: Mass Spectrometry (MS) Data of 5'-Chloro-2'-hydroxyacetophenone

Spectrum Type Data Source Ionization Method Remarks

Mass Spectrum (GC) SpectraBase Not Specified
Full spectrum and

data require login.[3]

Mass spectrum

(electron ionization)
NIST WebBook Electron Ionization Data available.

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. Specific

parameters for the acquisition of the referenced data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5'-Chloro-2'-hydroxyacetophenone (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of

a reference standard, such as tetramethylsilane (TMS), is often added.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse

sequence is used to acquire the free induction decay (FID). Parameters such as the number

of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling

is typically used to simplify the spectrum and enhance the signal. A larger number of scans is
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usually required for ¹³C NMR due to the low natural abundance of the isotope.

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced to the internal standard

(TMS at 0 ppm). Chemical shifts (δ) are reported in parts per million (ppm), and coupling

constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Nujol Mull: The solid is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral

oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

Thin Film from Solution: The compound is dissolved in a volatile solvent, and a drop of the

solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of

the compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first

recorded. The sample is then placed in the instrument's beam path, and the sample

spectrum is acquired.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: For a solid sample like 5'-Chloro-2'-hydroxyacetophenone, it can be

introduced directly via a solids probe or, if volatile enough, via a gas chromatograph (GC-

MS).
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Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the

compound, and the other peaks represent the masses of the fragment ions.

Mandatory Visualization
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Workflow for Spectroscopic Analysis of 5'-Chloro-2'-hydroxyacetophenone

Compound Synthesis & Purification
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- Functional Group
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of 5'-
Chloro-2'-hydroxyacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 5'-Chloro-2'-hydroxyacetophenone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072141#spectral-data-of-5-chloro-2-
hydroxyacetophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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